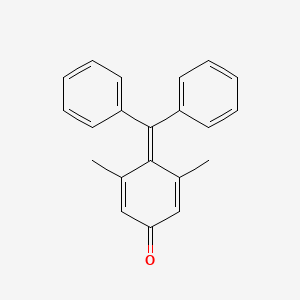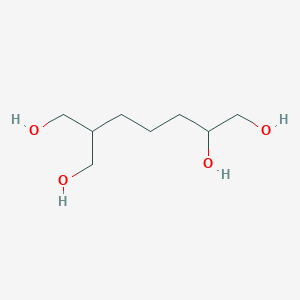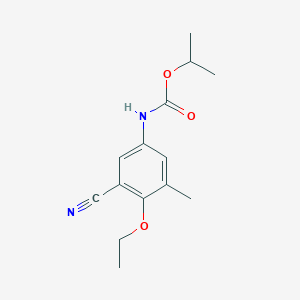
D-Alanylglycyl-L-phenylalanyl-L-leucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Alanylglycyl-L-phenylalanyl-L-leucine is a synthetic peptide composed of four amino acids: D-alanine, glycine, L-phenylalanine, and L-leucine. This compound belongs to the class of oligopeptides, which are organic compounds containing a sequence of between three and ten alpha-amino acids joined by peptide bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of D-Alanylglycyl-L-phenylalanyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The N-terminal protecting group is removed to allow the next amino acid to couple.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase peptide synthesis, depending on the required quantity and purity. These methods are optimized for efficiency, yield, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
D-Alanylglycyl-L-phenylalanyl-L-leucine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes or acids.
Oxidation: Oxidative modifications of amino acid side chains, particularly phenylalanine.
Reduction: Reduction of disulfide bonds if present in the peptide structure.
Substitution: Substitution reactions involving the amino or carboxyl groups of the peptide.
Common Reagents and Conditions
Hydrolysis: Enzymes like pepsin or trypsin, or acidic conditions (e.g., hydrochloric acid).
Oxidation: Oxidizing agents like hydrogen peroxide or performic acid.
Reduction: Reducing agents like dithiothreitol (DTT) or beta-mercaptoethanol.
Substitution: Various chemical reagents depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis would yield individual amino acids or smaller peptides, while oxidation might result in modified amino acid residues.
Applications De Recherche Scientifique
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and interactions with proteins.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of D-Alanylglycyl-L-phenylalanyl-L-leucine involves its interaction with specific molecular targets, such as opioid receptors. As a delta-selective opioid peptide, it can bind to delta-opioid receptors and exert analgesic effects by modulating pain signaling pathways . This interaction can lead to transient depression of mean arterial blood pressure and heart rate .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Phenylalanine: An essential amino acid involved in protein synthesis and precursor to neurotransmitters.
DL-Phenylalanine: A mixture of D- and L-phenylalanine with potential therapeutic applications.
DADLE: A synthetic opioid peptide with similar analgesic properties.
Uniqueness
D-Alanylglycyl-L-phenylalanyl-L-leucine is unique due to its specific sequence and combination of amino acids, which confer distinct biological and chemical properties. Its delta-selective opioid activity sets it apart from other peptides and amino acids, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
81442-15-1 |
|---|---|
Formule moléculaire |
C20H30N4O5 |
Poids moléculaire |
406.5 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[2-[[(2R)-2-aminopropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C20H30N4O5/c1-12(2)9-16(20(28)29)24-19(27)15(10-14-7-5-4-6-8-14)23-17(25)11-22-18(26)13(3)21/h4-8,12-13,15-16H,9-11,21H2,1-3H3,(H,22,26)(H,23,25)(H,24,27)(H,28,29)/t13-,15+,16+/m1/s1 |
Clé InChI |
WGEZSZMXAPUSGT-KBMXLJTQSA-N |
SMILES isomérique |
C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)O)N |
SMILES canonique |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


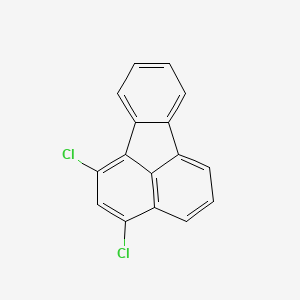

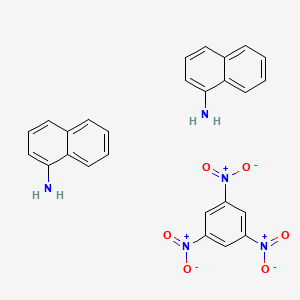
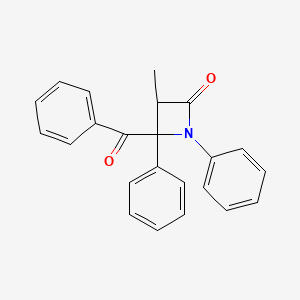
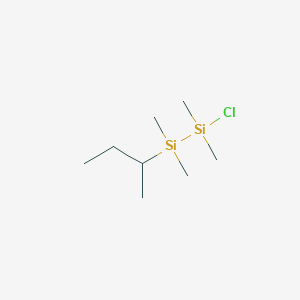

![N,N-Dibenzyl-N'-[4-chloro-3-(trifluoromethyl)phenyl]urea](/img/structure/B14417967.png)
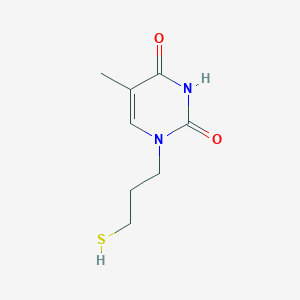
![5,6-Bis(chloromethylidene)bicyclo[2.2.2]octan-2-one](/img/structure/B14417988.png)

![5-([1,1'-Biphenyl]-4-yl)-2-(4-bromophenyl)-1,3-oxazole](/img/structure/B14418000.png)
